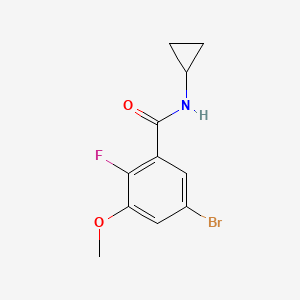

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold is a cornerstone in the field of synthetic and medicinal chemistry. Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is considered a "privileged scaffold" because it can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. Consequently, benzamide derivatives are integral to drug discovery and development, with applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. nih.gov

Their versatility also makes them valuable building blocks in organic synthesis. researchgate.net The amide bond is fundamental in many biological processes, and chemists leverage the stability and reactivity of the benzamide structure to construct more complex molecules for pharmaceutical, agrochemical, and material science research. researchgate.net

Rationale for Investigating Halogenated and Substituted Benzamide Structures

The strategic placement of substituents, particularly halogens, on the benzamide scaffold is a key strategy for modulating the physicochemical and biological properties of the molecule. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Research into halogenated benzamides is driven by several factors:

Modulating Bioactivity: Halogenation can significantly alter the electronic properties of the aromatic ring, which in turn can enhance or modify the compound's interaction with biological targets. nih.gov

Improving Pharmacokinetics: The presence of halogens can affect how a drug is absorbed, distributed, metabolized, and excreted. For instance, fluorine is often incorporated to improve metabolic stability.

Probing Molecular Interactions: Halogenated derivatives serve as tools to study structure-activity relationships (SAR), helping researchers understand how specific structural changes affect biological function. nih.gov

Synthetic Utility: Halogen atoms provide a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. rsc.org

The development of regioselective halogenation techniques is an active area of research, aiming to provide precise control over the placement of halogen atoms on the benzamide ring to fine-tune its properties. rsc.orgnih.govrsc.org

Objectives and Scope of Research on 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide

While extensive research exists on the broad class of benzamides, studies focusing specifically on this compound are not widely published in public literature. This compound is primarily available through chemical suppliers as a building block for discovery research. bldpharm.comchemsrc.com

The primary objective of synthesizing and studying a molecule like this is likely centered on its use as a specialized intermediate. The unique combination of substituents—a bromine atom, a cyclopropyl (B3062369) group, a fluorine atom, and a methoxy (B1213986) group—offers a multi-functional platform for creating novel, complex molecules.

The scope of its research application can be inferred from its structure:

Intermediate for Complex Synthesis: It serves as a starting material for constructing more elaborate compounds, potentially for screening in drug discovery programs. Patent literature often describes the use of similar fluoro-methoxy-benzamide structures as intermediates in the synthesis of biologically active agents. google.com

Fragment-Based Drug Design: This compound could be used in fragment-based screening to identify new molecular interactions with therapeutic targets.

Exploration of Chemical Space: The synthesis of such uniquely substituted compounds contributes to the expansion of the "chemical space" available to medicinal chemists, providing new tools for developing next-generation therapeutics.

Significance of the Current Research in Advancing Chemical Knowledge

The investigation of specifically substituted benzamides like this compound is significant for advancing chemical knowledge, even if it is primarily used as a synthetic intermediate. The synthesis and characterization of such novel compounds push the boundaries of synthetic methodology and contribute to a deeper understanding of how different functional groups influence molecular properties.

By creating and making available these complex building blocks, researchers provide the tools necessary for innovation in medicinal chemistry. Each new derivative, with its distinct three-dimensional shape and electronic properties, holds the potential to interact with biological targets in novel ways, potentially leading to the discovery of new medicines with improved efficacy and safety profiles. The study of these molecules, therefore, underpins the foundational science that drives therapeutic innovation. nih.gov

Compound Information Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2586127-28-6 |

| Molecular Formula | C11H11BrFNO2 |

| Molecular Weight | 288.11 g/mol |

Data sourced from chemical supplier databases. bldpharm.comchemsrc.com

Table 2: Examples of Pharmacological Activities of Benzamide Derivatives

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Certain N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. | nih.gov |

| Enzyme Inhibition | Benzamide derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, relevant for conditions like glaucoma and Alzheimer's disease. | nih.gov |

| Antimicrobial | Substituted benzamides have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. | |

| Dopamine (B1211576) Receptor Ligands | Halogenated benzamides are used as radiotracers for imaging dopamine D2-like receptors, aiding in the diagnosis of dopaminergic system malfunctions. | nih.gov |

| Anti-inflammatory | Novel substituted benzamides have been evaluated for their in vivo anti-inflammatory properties. | |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c1-16-9-5-6(12)4-8(10(9)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYOFUWQGICJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Cyclopropyl 2 Fluoro 3 Methoxybenzamide

Retrosynthetic Analysis and Strategic Disconnections for the Benzamide (B126) Core

Retrosynthetic analysis of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide logically commences with the disconnection of the amide bond. This primary disconnection is a standard and reliable strategy in the synthesis of amides, leading to two key precursors: 5-bromo-2-fluoro-3-methoxybenzoic acid and cyclopropylamine (B47189). This approach simplifies the complex target molecule into more readily accessible starting materials.

Further disconnection of the substituted benzoic acid intermediate reveals the need for a strategic approach to the functionalization of the aromatic ring. The arrangement of the bromo, fluoro, and methoxy (B1213986) substituents necessitates a regioselective synthesis. A plausible retrosynthetic pathway for the aromatic core would involve the sequential introduction of these groups onto a simpler benzene (B151609) derivative. The directing effects of the substituents play a crucial role in determining the order of these transformations. For instance, the fluoro and methoxy groups are ortho-, para-directing, while the carboxylic acid is a meta-director. wikipedia.orgorganicchemistrytutor.com Careful planning is required to achieve the desired 1,2,3,5-substitution pattern.

Classical Synthetic Routes to Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, with several well-established methods applicable to the preparation of this compound.

Amidation Reactions of Substituted Benzoic Acids or Acid Chlorides

The most direct and widely employed method for the synthesis of benzamides is the reaction of a substituted benzoic acid or its more reactive derivative, an acid chloride, with an amine. In this case, 5-bromo-2-fluoro-3-methoxybenzoic acid would be coupled with cyclopropylamine.

The conversion of the carboxylic acid to the acid chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with cyclopropylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of the carboxylic acid can be accomplished using a variety of coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive | Typical Solvent |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, 1-Hydroxy-7-azabenzotriazole (HOAt) | DCM, DMF, Water |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | DMF, Acetonitrile (B52724) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | N/A | DMF, N-Methyl-2-pyrrolidone (NMP) |

Formation via Cross-Coupling Methodologies

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, including amide bonds. While less common for the direct synthesis of simple benzamides compared to classical amidation, these methods offer alternative strategies, particularly when functional group tolerance is a concern.

One such approach involves the palladium-catalyzed aminocarbonylation of an aryl halide. In this scenario, a suitably substituted aryl halide, such as 1,4-dibromo-2-fluoro-3-methoxybenzene, could be subjected to a carbonylation reaction with carbon monoxide and cyclopropylamine in the presence of a palladium catalyst and a base. This method constructs the amide functionality in a single step from an aryl halide precursor.

Development of Novel Synthetic Pathways for this compound

The synthesis of the specifically substituted aromatic core of the target molecule presents a significant challenge that may require the development of novel synthetic strategies.

Exploration of Regioselective Functionalization Approaches

The synthesis of 5-bromo-2-fluoro-3-methoxybenzoic acid is not trivial due to the directing effects of the substituents. The fluorine and methoxy groups are ortho, para-directing activators, while the bromine is a deactivating ortho, para-director, and the carboxylic acid is a meta-directing deactivator. wikipedia.orgorganicchemistrytutor.com A potential synthetic route could start from a more readily available substituted benzene.

One plausible approach could begin with 2-fluoro-3-methoxyphenol. Ortho-lithiation directed by the hydroxyl group, followed by carboxylation with carbon dioxide, would yield 2-fluoro-3-hydroxy-4-methoxybenzoic acid. Subsequent methylation of the hydroxyl group and regioselective bromination at the 5-position, which is para to the strongly activating methoxy group and ortho to the fluorine, could provide the desired 5-bromo-2-fluoro-3-methoxybenzoic acid. The directing effects of the fluorine and methoxy groups would need to be carefully considered to control the regioselectivity of the bromination step. wikipedia.orgorganicchemistrytutor.com

Another strategy could involve the use of a blocking group to direct the substitution pattern. For example, starting with 2-fluoroanisole, a bulky group could be introduced at the 4-position to direct subsequent bromination to the 5-position. Removal of the blocking group and subsequent functionalization at the 3-position would be necessary.

Stereoselective Synthetic Considerations for Cyclopropyl (B3062369) Moieties

While cyclopropylamine itself is not chiral, the introduction of substituents on the cyclopropyl ring would create stereocenters. For the synthesis of derivatives of this compound with a substituted cyclopropylamine, stereoselective synthesis would be paramount.

The synthesis of enantiomerically pure cyclopropylamines can be achieved through various methods. One common approach is the resolution of a racemic mixture of a chiral cyclopropylamine precursor, such as a cyclopropanecarboxylic acid, using a chiral resolving agent.

Alternatively, asymmetric synthesis can be employed to directly generate an enantiomerically enriched cyclopropylamine. This can be achieved through methods such as the asymmetric cyclopropanation of an alkene followed by conversion of a functional group to the amine. For instance, the use of chiral catalysts in the reaction of diazo compounds with alkenes can lead to the formation of optically active cyclopropane (B1198618) derivatives, which can then be converted to the corresponding amines.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically proceeds via the coupling of 5-bromo-2-fluoro-3-methoxybenzoic acid or its activated derivative with cyclopropylamine. The optimization of this reaction is a multifactorial process, aiming to maximize yield and purity while minimizing reaction times and the use of hazardous reagents.

Solvent Effects and Temperature Optimization

The choice of solvent plays a pivotal role in amide bond formation, influencing reactant solubility, reaction rate, and in some cases, the position of chemical equilibria. For the synthesis of N-cyclopropylbenzamides, a range of solvents can be considered, each with distinct properties.

Solvent Selection: Aprotic solvents are generally favored for this type of acylation to avoid side reactions with the acylating agent. Common choices include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN). The polarity of the solvent can significantly impact the reaction rate.

Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities through side reactions or degradation of the product. An optimal temperature profile is often determined empirically.

Interactive Data Table: Effect of Solvent and Temperature on Amide Synthesis Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 25 | 12 | 85 |

| Tetrahydrofuran (THF) | 60 | 8 | 90 |

| N,N-Dimethylformamide (DMF) | 80 | 6 | 92 |

| Acetonitrile (ACN) | 80 | 8 | 88 |

Note: The data in this table is illustrative and based on general principles of amide synthesis. Specific experimental data for this compound is not publicly available.

Catalyst Selection and Ligand Design for Enhanced Efficiency

To facilitate the amide bond formation, particularly from the carboxylic acid directly, coupling agents or catalysts are often employed. For couplings involving an activated carboxylic acid derivative, such as an acyl chloride, a base is typically required to neutralize the liberated acid.

Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), are commonly used for direct amidation.

Catalysis: In recent years, catalytic methods for amide bond formation have gained prominence. Transition metal catalysts, particularly those based on palladium, have been investigated for the direct coupling of carboxylic acids and amines. The efficiency of these catalytic systems is highly dependent on the choice of ligands, which modulate the electronic and steric properties of the metal center. While specific catalysts for the synthesis of this compound are not detailed in publicly available literature, research on related N-aryl and N-alkyl amide syntheses provides insights into potential catalytic systems.

Pressure and Microwave-Assisted Synthesis Techniques

To further enhance reaction rates and yields, alternative energy sources and conditions can be explored.

High-Pressure Synthesis: Applying high pressure can accelerate reactions by increasing the frequency of molecular collisions and favoring reactions with a negative activation volume. While not commonly reported for routine amide synthesis, it can be a valuable tool for challenging coupling reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique in organic synthesis. It offers rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields. The synthesis of various amides has been successfully accelerated using microwave technology.

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 80 | 6 h | 92 |

| Microwave Irradiation | 120 | 15 min | 95 |

Note: This data is a representative example of the potential benefits of microwave-assisted synthesis for amide bond formation and is not specific to the title compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes.

Utilization of Sustainable Reagents and Solvents

The selection of reagents and solvents with a lower environmental impact is a key aspect of green chemistry. This includes using less toxic solvents, preferably bio-based or recyclable ones, and replacing hazardous reagents with safer alternatives. For amide synthesis, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is being explored as alternatives to traditional chlorinated or polar aprotic solvents.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred. In the context of amide synthesis, direct catalytic amidation methods are generally more atom-economical than those requiring stoichiometric activating agents, which generate significant byproducts.

Waste Minimization: Strategies to minimize waste include the use of catalytic rather than stoichiometric reagents, recycling of solvents and catalysts, and designing synthetic routes that reduce the number of steps and purification procedures. The ideal synthesis of this compound would involve a high-yield, one-pot reaction with minimal waste generation.

Isolation and Purification Techniques for Synthetic Products

The purification of this compound, as detailed in synthetic procedures, primarily relies on chromatographic techniques to isolate the target compound from unreacted starting materials and reaction byproducts.

Chromatographic Separation Methodologies

Flash column chromatography is the predominant method cited for the purification of this compound. This technique is well-suited for separating moderately polar compounds from a complex reaction mixture. Specific parameters for the chromatographic purification have been documented in patent literature describing the synthesis of this compound.

The crude product, obtained after initial extraction and solvent removal, is subjected to chromatography using silica (B1680970) gel as the stationary phase. A gradient elution system is employed for the mobile phase, which allows for efficient separation of compounds with differing polarities. The process typically starts with a non-polar solvent and gradually increases in polarity with the addition of a more polar solvent. In a documented procedure, the elution begins with 100% iso-hexane and progresses to a mixture containing up to 50% ethyl acetate. This gradient allows for the initial elution of non-polar impurities, followed by the isolation of the desired product, which is obtained as a white solid upon evaporation of the solvent.

Below is a summary of the chromatographic conditions used for the purification of this compound.

| Parameter | Description |

| Purification Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase/Eluent | Gradient of 0% to 50% Ethyl Acetate in iso-hexane |

| Isolated Form | White Solid |

Recrystallization and Precipitation Processes

While chromatographic methods are the primary means of purification detailed in the scientific literature for this compound, the isolation of the final product as a solid suggests that crystallization occurs upon solvent removal. However, specific procedures detailing recrystallization from a particular solvent system or precipitation by the addition of an anti-solvent are not extensively documented in key synthetic references. Typically, the high purity achieved via flash chromatography provides a solid material that may be used directly without a separate recrystallization step.

Advanced Structural Characterization and Spectroscopic Analysis of this compound

The definitive structural elucidation of a complex organic molecule such as this compound relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the electronic environment of individual atoms to the connectivity of the molecular framework and the identification of functional groups. This article details the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this substituted benzamide.

While specific experimental data for this compound is not widely published, this analysis is based on established principles and data from analogous structures, providing a robust predictive framework for its spectroscopic profile.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with electronegative atoms and aromatic rings causing significant deshielding (a shift to a higher ppm value). libretexts.orglibretexts.org

The aromatic region would likely show two signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent. The proton at the C6 position would be coupled to the adjacent fluorine atom, resulting in a doublet. The proton at the C4 position would appear as another distinct signal, likely a doublet or a more complex multiplet depending on long-range couplings.

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.org The N-H proton of the amide linkage would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing downfield (typically δ 7.5-8.5 ppm).

The cyclopropyl (B3062369) group presents a unique signature. The single proton attached to the nitrogen-bearing carbon (methine) would be the most deshielded of the cyclopropyl protons. The remaining four protons on the other two carbons of the cyclopropyl ring are diastereotopic and would likely appear as two separate complex multiplets at higher field (typically δ 0.5-1.0 ppm). compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C4-H) | ~7.3 - 7.6 | Doublet of doublets (dd) |

| Aromatic H (C6-H) | ~7.0 - 7.3 | Doublet of doublets (dd) |

| Amide N-H | ~8.0 - 8.5 | Broad singlet (br s) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Cyclopropyl CH-N | ~2.8 - 3.0 | Multiplet (m) |

| Cyclopropyl CH₂ | ~0.8 - 1.0 | Multiplet (m) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. mdpi.com Aromatic carbons generally resonate between 110-160 ppm. researchgate.net The carbons directly attached to electronegative substituents (Fluorine, Bromine, Oxygen) will be significantly shifted. For instance, the carbon attached to fluorine (C2) will show a large C-F coupling constant. The carbon bearing the methoxy group (C3) and the one bonded to bromine (C5) will also have characteristic downfield shifts.

The carbons of the cyclopropyl group will appear at a characteristically high field (upfield), typically between 10-30 ppm, with the carbon attached to the nitrogen being the most downfield of the three. The methoxy carbon will resonate around 55-60 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~163 |

| Aromatic C1 | ~125 (Coupled to F) |

| Aromatic C2-F | ~158 (Large ¹JCF coupling) |

| Aromatic C3-O | ~148 |

| Aromatic C4 | ~118 |

| Aromatic C5-Br | ~115 |

| Aromatic C6 | ~128 |

| Methoxy (-OCH₃) | ~56 |

| Cyclopropyl CH-N | ~23 |

Note: These are estimated values.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks would be expected between the two aromatic protons, and within the cyclopropyl proton system, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~3.9 ppm would show a cross-peak to the carbon at ~56 ppm, confirming the methoxy group assignment. libretexts.org | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | | |

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular structure. For instance, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the cyclopropyl methine carbon. The methoxy protons should show a correlation to the C3 aromatic carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the amide N-H proton and the cyclopropyl methine proton, providing information about the conformation around the amide bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the amide group and the substituted aromatic ring.

N-H Stretch: A sharp to medium absorption band is expected in the region of 3350-3180 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. quimicaorganica.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The C-H stretches of the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretch (Amide I band): A very strong and sharp absorption band is expected between 1680-1630 cm⁻¹, which is characteristic of the amide carbonyl group. spectroscopyonline.com

N-H Bend (Amide II band): A strong band between 1570-1515 cm⁻¹ is expected, arising from the N-H bending vibration coupled with C-N stretching. acs.org

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: A moderate band corresponding to the aryl-alkyl ether stretch of the methoxy group is expected around 1250 cm⁻¹.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations would appear in the fingerprint region, typically between 1100-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | ~3050 | Weak |

| Aliphatic C-H | Stretch | ~2950 | Medium |

| Amide C=O | Stretch (Amide I) | ~1650 | Strong |

| Amide N-H | Bend (Amide II) | ~1540 | Strong |

| Aromatic C=C | Stretch | ~1600, 1470 | Medium-Weak |

| Aryl-O-C | Asymmetric Stretch | ~1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₁BrFNO₂. Its exact molecular weight would be approximately 287.00 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). whitman.edu

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage, breaking the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the nitrogen. libretexts.org

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could lead to a fragment corresponding to the benzoyl portion of the molecule.

McLafferty Rearrangement: This is a characteristic fragmentation for amides with sufficiently long alkyl chains, though it is less likely with the stable cyclopropyl group.

Cleavage of the amide bond: The most common fragmentation would likely be the cleavage of the C(O)-N bond to form a stable acylium ion, [M - NH-cyclopropyl]⁺. This would result in a prominent peak corresponding to the 5-bromo-2-fluoro-3-methoxybenzoyl cation. libretexts.org

Loss of substituents from the aromatic ring: Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or a bromine radical from the acylium ion.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Possible Fragment Identity |

|---|---|

| ~287/289 | [M]⁺, Molecular ion |

| ~230/232 | [M - C₃H₅N]⁺ (Acylium ion) |

| ~202/204 | [M - C₃H₅N - CO]⁺ |

| ~151 | [M - C₃H₅N - Br]⁺ |

Theoretical and Computational Studies on 5 Bromo N Cyclopropyl 2 Fluoro 3 Methoxybenzamide

Reactivity Prediction and Reaction Mechanism Studies

Fukui Functions and Electrophilic/Nucleophilic Sites

The prediction of reactive sites in 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide for electrophilic and nucleophilic attacks can be achieved through the calculation of Fukui functions. These functions are derived from conceptual density functional theory (DFT) and are crucial in understanding a molecule's reactivity. The local reactivity of different atomic sites is quantified by the Fukui function, which represents the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

For this compound, the sites susceptible to nucleophilic attack would be identified by the Fukui function f+(r), while sites prone to electrophilic attack are indicated by f-(r). The condensed Fukui functions for each atom in the molecule would be calculated to pinpoint the most reactive centers. It is anticipated that the carbonyl carbon of the amide group would exhibit a high value for f+(r), marking it as a primary electrophilic site. Conversely, the oxygen and nitrogen atoms, along with the bromine atom, would likely be the principal nucleophilic sites, characterized by high f-(r) values due to their lone pairs of electrons.

A representative data table, if such a study were conducted, might look as follows:

| Atom | f⁺ (Electrophilic Attack) | f⁻ (Nucleophilic Attack) |

| C (carbonyl) | High | Low |

| O (carbonyl) | Low | High |

| N (amide) | Low | Moderate |

| Br | Low | High |

| Aromatic C atoms | Variable | Variable |

Note: The values in this table are hypothetical and serve to illustrate how the data would be presented.

Transition State Modeling for Proposed Reaction Pathways

To investigate the mechanisms of reactions involving this compound, transition state modeling would be employed. This computational technique allows for the identification of the transition state structures and the calculation of activation energies for proposed reaction pathways, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, researchers can elucidate the most favorable reaction mechanism.

For instance, in the synthesis of this compound, a key step might be the amide bond formation between 5-bromo-2-fluoro-3-methoxybenzoic acid and cyclopropylamine (B47189). Transition state modeling could be used to compare different catalytic or non-catalytic pathways for this reaction. The geometry of the transition state would reveal the arrangement of atoms at the peak of the energy barrier, and the calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Molecular Docking and Ligand-Target Interactions (Pre-clinical, in vitro or in silico focus)

While specific preclinical studies on this compound are not available, molecular docking simulations could be performed to predict its potential biological targets and to understand its binding interactions at a molecular level.

Identification of Potential Binding Pockets and Pharmacophores

Molecular docking simulations would involve docking the 3D structure of this compound into the binding sites of various known protein targets. This process would help in identifying potential binding pockets where the molecule fits favorably. From the predicted binding poses, a pharmacophore model could be developed. This model would consist of the essential steric and electronic features of the molecule that are responsible for its interaction with a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Computational Assessment of Binding Affinities and Modes

Following the identification of potential binding poses, computational methods would be used to estimate the binding affinity of this compound for its putative targets. The binding affinity is often expressed as a binding energy or an inhibition constant (Ki), with lower values indicating a stronger interaction. The binding mode, which describes the specific orientation and conformation of the ligand within the binding site, would also be analyzed in detail. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-target complex.

A hypothetical data table summarizing the results of a molecular docking study could be presented as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein X | -8.5 | Tyr123, Phe45, Arg67 |

| Protein Y | -7.9 | Leu89, Val12, Ala34 |

| Protein Z | -9.2 | Ser56, His78, Trp90 |

Note: The data in this table is for illustrative purposes only, as no specific molecular docking studies for this compound have been published.

Exploration of Biological and Pharmacological Activities Pre Clinical Research Focus

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies

Currently, there is no publicly available information on the in vitro receptor binding profile or enzyme inhibition properties of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide.

No studies have been published detailing the affinity of this compound for any specific biological receptors. Therefore, no data on its binding constants (e.g., Ki, Kd, or IC50 values) at various receptor types, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, are available.

The effect of this compound on enzymatic activity has not been reported in the scientific literature. Consequently, there is no information regarding its potential to inhibit any specific enzymes, nor are there any data on its inhibition kinetics, such as its mechanism of inhibition (e.g., competitive, non-competitive) or its potency (e.g., IC50 or Ki values).

Cell-Based Assays for Mechanistic Investigations

There is a lack of published research on the effects of this compound in cell-based assay systems.

No studies have been made public that would confirm the engagement of this compound with its putative molecular target(s) within a cellular context. Techniques such as cellular thermal shift assays (CETSA) or other target engagement biomarkers have not been reported for this compound.

The impact of this compound on intracellular signaling pathways remains uninvestigated in the public domain. There are no available data from reporter gene assays, protein phosphorylation studies, or second messenger assays that would indicate its modulatory effects on any known signaling cascades.

Phenotypic Screening in Relevant Cell Lines (Non-human focus)

A search of the scientific literature did not yield any studies on the phenotypic effects of this compound in non-human cell lines. Consequently, there is no information on its potential to induce specific phenotypic changes, such as alterations in cell viability, proliferation, morphology, or other cellular functions, in any given cell model.

Lack of Preclinical Research Data Precludes a Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the preclinical research data for the chemical compound this compound. Despite its availability from various chemical suppliers, there is a notable absence of published studies detailing its biological and pharmacological activities, which is a prerequisite for any meaningful exploration of its therapeutic potential. Consequently, an in-depth analysis of its structure-activity relationships (SAR) cannot be conducted at this time.

The investigation into the biological profile of a novel chemical entity typically begins with extensive preclinical research. This involves a series of in vitro and in vivo studies to determine its effects on biological systems, identify potential therapeutic targets, and establish a preliminary safety profile. For this compound, such foundational data appears to be absent from the public domain.

Furthermore, the exploration of structure-activity relationships is a critical step in drug discovery and development. This process involves the synthesis and biological evaluation of a series of analogues and derivatives to understand how specific structural modifications influence the compound's activity. This understanding is crucial for optimizing lead compounds to enhance efficacy and minimize off-target effects. The lack of any published research on analogues of this compound makes it impossible to delineate the key structural features required for any potential biological activity.

Searches for related compounds, such as N-cyclopropyl benzamides, 2-fluoro-3-methoxybenzamides, and 5-bromo benzamide (B126) derivatives, also failed to yield specific and relevant SAR studies that could be reliably extrapolated to the compound . While the benzamide scaffold is a common feature in many biologically active molecules, the specific combination of substituents in this compound necessitates direct experimental evaluation.

Derivatization and Analog Synthesis of 5 Bromo N Cyclopropyl 2 Fluoro 3 Methoxybenzamide

Modification of the Benzamide (B126) Nitrogen and Oxygen Moieties

The amide bond is a cornerstone of many biologically active molecules, and its modification is a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

N-Alkylation and Acylation Strategies

The secondary amide nitrogen in 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide offers a prime site for functionalization through N-alkylation and N-acylation.

N-Alkylation: Introduction of alkyl groups onto the amide nitrogen can be achieved through various synthetic methods. Standard procedures often involve the deprotonation of the amide N-H with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alternative, milder conditions can also be employed, such as the Mitsunobu reaction, which allows for the alkylation with a broad range of alcohols. The choice of alkylating agent can significantly influence the steric and electronic properties of the resulting tertiary amide.

| Modification | Reagents | Potential Products |

| N-Methylation | NaH, CH₃I | 5-Bromo-N-cyclopropyl-2-fluoro-N-methyl-3-methoxybenzamide |

| N-Benzylation | KOtBu, BnBr | 5-Bromo-N-benzyl-N-cyclopropyl-2-fluoro-3-methoxybenzamide |

| N-Acetylation | Acetyl chloride, Pyridine | N-Acetyl-5-bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide |

Replacement of Cyclopropyl (B3062369) Group with Other Substituents

The N-cyclopropyl group plays a significant role in defining the conformational rigidity and lipophilicity of the molecule. Replacing this group with other substituents can lead to analogs with altered biological activities and physicochemical properties.

This modification typically requires the synthesis of the benzamide from the corresponding 5-bromo-2-fluoro-3-methoxybenzoic acid and a different primary amine. The benzoic acid can be activated to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine (e.g., aniline, methylamine, piperidine). Alternatively, standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the amide bond formation under milder conditions. This strategy allows for the introduction of a diverse range of alkyl, aryl, and heterocyclic groups at the nitrogen atom.

| Amine | Coupling Method | Potential Product |

| Aniline | SOCl₂, then amine | 5-Bromo-2-fluoro-3-methoxy-N-phenylbenzamide |

| Methylamine | HATU, DIPEA | 5-Bromo-2-fluoro-N,3-dimethylbenzamide |

| Morpholine | DCC, DMAP | (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone |

Exploration of Substituent Variations on the Benzene (B151609) Ring

The substituted benzene ring of this compound provides a rich platform for further functionalization, enabling a systematic exploration of the structure-activity relationship.

Halogen Exchange or Substitution Studies

The bromine atom at the 5-position is a particularly attractive site for modification through various cross-coupling reactions.

Suzuki Coupling: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. By reacting the bromo-benzamide with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄), a wide range of aryl, heteroaryl, and alkyl groups can be introduced at the 5-position. This allows for the synthesis of biphenyl (B1667301) derivatives and other extended aromatic systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. Reacting the bromo-benzamide with various primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, can lead to the synthesis of a library of 5-amino-benzamide derivatives.

Stille Coupling: The Stille coupling, which utilizes organotin reagents, offers another avenue for C-C bond formation, providing access to a different set of analogs.

| Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Phenylboronic acid | N-Cyclopropyl-2-fluoro-3-methoxy-[1,1'-biphenyl]-5-carboxamide |

| Buchwald-Hartwig Amination | Morpholine | N-Cyclopropyl-2-fluoro-3-methoxy-5-morpholinobenzamide |

| Sonogashira Coupling | Phenylacetylene | N-Cyclopropyl-2-fluoro-3-methoxy-5-(phenylethynyl)benzamide |

Modification of Methoxy (B1213986) and Fluoro Groups

The methoxy and fluoro groups on the aromatic ring also offer opportunities for derivatization, although these transformations can be more challenging.

Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be re-alkylated with various alkyl halides to introduce different ether functionalities, or it can be converted to other functional groups.

Modification of the Fluoro Group: The fluorine atom is generally the most difficult to displace due to the strength of the C-F bond. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is sufficiently activated by electron-withdrawing groups. Potent nucleophiles like sodium methoxide (B1231860) or sodium thiophenoxide could potentially displace the fluoride, although this would likely require harsh reaction conditions. youtube.com

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are particularly valuable for generating diverse libraries of compounds for high-throughput screening.

For the this compound scaffold, MCRs could be employed starting from a precursor like 5-bromo-2-fluoro-3-methoxybenzoic acid. For example, an Ugi four-component reaction could be envisioned. In this scenario, the benzoic acid derivative, an amine (e.g., cyclopropylamine), an aldehyde or ketone, and an isocyanide could be combined in a one-pot reaction to generate a complex α-acylamino amide product. The diversity of the final products can be readily achieved by varying each of the four components.

Another potential MCR is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide.

The application of MCRs provides a powerful and atom-economical approach to rapidly expand the chemical space around the this compound core structure, facilitating the discovery of new analogs with potentially interesting properties.

Library Synthesis Approaches for High-Throughput Screening

The discovery and development of novel drug candidates often rely on the systematic synthesis and screening of large numbers of structurally related compounds. This process, known as high-throughput screening (HTS), is fueled by the generation of chemical libraries. For a lead compound such as this compound, the creation of a diverse library of analogs is a critical step in exploring the structure-activity relationship (SAR) and optimizing its pharmacological properties. Several strategic approaches, including combinatorial chemistry, parallel synthesis, and solid-phase synthesis, are employed to efficiently generate these libraries.

Combinatorial chemistry represents a paradigm shift from traditional one-molecule-at-a-time synthesis to the rapid creation of a multitude of compounds. wikipedia.org This approach allows for the systematic variation of different parts of the this compound scaffold. For instance, a library can be constructed by reacting a common core molecule with a diverse set of building blocks. This can be achieved through techniques like the split-mix synthesis, where a solid support is divided into portions, each reacting with a different reagent, and then recombined. wikipedia.org

Parallel synthesis is another powerful technique for generating compound libraries. asynt.com Unlike the mixture-based approach of some combinatorial methods, parallel synthesis produces individual, spatially separated compounds, typically in a microtiter plate format. imperial.ac.uk This method is highly amenable to automation and allows for the simultaneous synthesis of hundreds or even thousands of distinct analogs of this compound. Each well of the plate can contain a unique combination of starting materials, leading to a unique final product. This facilitates the direct correlation of biological activity with a specific chemical structure without the need for deconvolution of mixtures. imperial.ac.uk

Solid-phase synthesis is a cornerstone of many library generation strategies. nih.govacs.org In this approach, the starting material is covalently attached to an insoluble polymer support (resin). wikipedia.org Subsequent reactions are carried out in solution, and excess reagents and byproducts are easily removed by simple filtration and washing. This significantly simplifies the purification process, which is often a bottleneck in traditional solution-phase synthesis. wikipedia.orgstanford.edu For the synthesis of a this compound library, the initial benzoic acid derivative could be anchored to the solid support, followed by a series of reactions to introduce diversity at various positions before the final compound is cleaved from the resin.

To illustrate how a library around the this compound core could be constructed, one can envision varying three key positions: the substituent on the aromatic ring (R1), the group replacing the bromine atom (R2), and the substituent on the amide nitrogen (R3).

A hypothetical parallel synthesis approach could start with a 2-fluoro-3-methoxybenzoic acid derivative. This core could then be subjected to a variety of chemical transformations to introduce diversity. For example, different amines could be used in the amide bond formation step to vary the R3 group. Subsequently, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to replace the bromine atom with a wide array of R2 groups.

The table below illustrates a small, hypothetical subset of a much larger library that could be generated using these methods. The table showcases the diversity that can be achieved by systematically varying the substituents at the R1, R2, and R3 positions of the parent compound.

Table 1: Hypothetical Library of this compound Analogs

| Compound ID | R1 (Position 5) | R2 (Amide) |

| L1-A1 | Bromo | Cyclopropyl |

| L1-A2 | Bromo | Methyl |

| L1-A3 | Bromo | Ethyl |

| L1-A4 | Bromo | Isopropyl |

| L2-B1 | Phenyl | Cyclopropyl |

| L2-B2 | Phenyl | Methyl |

| L2-B3 | Phenyl | Ethyl |

| L2-B4 | Phenyl | Isopropyl |

| L3-C1 | Thienyl | Cyclopropyl |

| L3-C2 | Thienyl | Methyl |

| L3-C3 | Thienyl | Ethyl |

| L3-C4 | Thienyl | Isopropyl |

| L4-D1 | Pyridyl | Cyclopropyl |

| L4-D2 | Pyridyl | Methyl |

| L4-D3 | Pyridyl | Ethyl |

| L4-D4 | Pyridyl | Isopropyl |

This systematic approach to derivatization, facilitated by library synthesis techniques, allows for a comprehensive exploration of the chemical space around the lead compound. The resulting library of diverse analogs can then be subjected to high-throughput screening to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Analytical Methodologies and Quality Control for Research Samples

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic methods are the cornerstone for assessing the purity of non-volatile and volatile organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used to separate the main compound from any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of pharmaceutical intermediates and research chemicals due to its high resolution and sensitivity. A reversed-phase HPLC method is typically developed for compounds like 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The method's selectivity is optimized by adjusting the mobile phase composition, pH, and column temperature to achieve baseline separation of the main peak from all impurity peaks. actascientific.comsciencepublishinggroup.com UV detection is commonly employed, with the detection wavelength set near the maximum absorbance of the benzamide (B126) chromophore to ensure high sensitivity. wu.ac.thnih.gov

Below is a table representing typical data from an HPLC purity analysis.

| Peak Identity | Retention Time (min) | Area (%) | Purity Assessment |

|---|---|---|---|

| Impurity 1 | 2.85 | 0.08 | The purity is determined by the area percentage of the main peak relative to the total area of all peaks. |

| Impurity 2 | 3.52 | 0.15 | |

| This compound | 5.41 | 99.72 | |

| Impurity 3 | 7.18 | 0.05 |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of thermally stable and volatile compounds. For a compound like this compound, GC can be used to detect volatile impurities that may not be easily detected by HPLC. The sample is vaporized in a heated injection port and separated on a capillary column with a specific stationary phase (e.g., a non-polar 5% phenyl-methylpolysiloxane). mdpi.com

The retention time of a compound in GC is influenced by its volatility, the column temperature, the carrier gas flow rate, and the nature of the stationary phase. drawellanalytical.comyoutube.com A mass spectrometry (MS) detector is often coupled with GC (GC-MS), providing both separation and structural identification of the eluted compounds based on their mass-to-charge ratio. nih.govtdi-bi.com For halogenated compounds, an electron capture detector (ECD) can also be used for its high sensitivity.

The following table illustrates representative data from a GC analysis.

| Peak Identity | Retention Time (min) | Relative Abundance (%) | Analysis Notes |

|---|---|---|---|

| Volatile Impurity A | 4.77 | 0.03 | GC is particularly useful for identifying residual solvents or low molecular weight by-products from synthesis. |

| This compound | 9.23 | 99.95 | |

| Volatile Impurity B | 11.05 | 0.02 |

Quantitative Analysis Techniques (UV-Vis Spectroscopy, Titration)

Quantitative analysis is performed to determine the exact amount or concentration of the compound in a sample.

UV-Vis Spectroscopy

UV-Visible spectroscopy is a rapid and non-destructive technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. The benzamide functional group and the substituted aromatic ring in this compound constitute a chromophore that absorbs UV radiation. A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorption (λmax). Based on the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. The λmax for substituted benzamides typically falls in the range of 230-280 nm. For a methoxy-substituted benzamide, a λmax around 250 nm could be expected. researchgate.net

A hypothetical data set for determining the concentration of the compound is shown below.

| Parameter | Value | Description |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 252 nm | The wavelength at which the compound shows the highest UV absorbance. |

| Molar Absorptivity (ε) | 12,500 L·mol⁻¹·cm⁻¹ | A constant that relates absorbance to concentration for a specific compound at λmax. |

| Measured Absorbance | 0.625 | The absorbance of the sample solution in a 1 cm cuvette. |

| Calculated Concentration | 5.0 x 10⁻⁵ mol/L | Calculated using the Beer-Lambert Law (Concentration = Absorbance / ε). |

Titration

While modern instrumental methods are more common, classical titration techniques can still be valuable for the quantitative analysis of bulk samples, especially for establishing a primary standard. For a compound like this compound, an acid-base titration is not directly applicable due to the neutral nature of the amide. However, a non-aqueous titration could potentially be employed. More commonly, a titration method might focus on a specific feature, such as the bromine atom, through methods like argentometric titration after decomposition of the organic matrix, although this is less common for routine quality control.

Stability Studies under Research Conditions (e.g., thermal, light)

Stability studies are crucial to understand how a research compound behaves under various storage and handling conditions. Forced degradation studies are conducted to identify potential degradation products and establish the compound's intrinsic stability. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than typical storage conditions, such as elevated temperature and exposure to high-intensity light.

Thermal Stability

To assess thermal stability, solid samples of the compound are stored at elevated temperatures (e.g., 60°C, 80°C) for a defined period. The samples are then analyzed by HPLC to quantify the remaining parent compound and detect any degradation products that have formed. cetjournal.it

Photostability

Photostability testing involves exposing the compound, typically in both solid and solution form, to a controlled source of UV and visible light. The total illumination should be sufficient to model exposure during laboratory use. The analysis of photolyzed samples by HPLC reveals the extent of degradation and the profile of photoproducts. The carbon-fluorine bond, while strong, can be susceptible to photolysis in certain aromatic systems. nih.gov

The following table summarizes hypothetical results from a forced degradation study.

| Stress Condition | Duration | Assay of Parent Compound (%) | Total Degradation (%) |

|---|---|---|---|

| Control (Room Temperature, Dark) | 30 days | 99.8 | 0.2 |

| Thermal (60°C, Dark) | 30 days | 98.5 | 1.5 |

| Photolytic (ICH Q1B Option 2 Light Exposure) | 10 hours | 96.2 | 3.8 |

Future Research Directions and Potential Academic Applications

Advancements in Synthetic Accessibility and Scalability

The future development of 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide for any application hinges on efficient and scalable synthetic routes. Current approaches to analogous benzamides typically involve the coupling of a substituted benzoic acid with an amine. For the synthesis of the target compound, this would likely involve the reaction of 5-bromo-2-fluoro-3-methoxybenzoic acid with cyclopropylamine (B47189).

Future research in this area will likely focus on:

Novel Coupling Reagents: Exploring new and more efficient amide bond formation reagents that can improve yields, reduce reaction times, and minimize the formation of byproducts, especially for electron-deficient amines.

Flow Chemistry: The adoption of continuous flow manufacturing processes could offer significant advantages in terms of scalability, safety, and reproducibility. This would be particularly important for producing larger quantities of the compound for extensive preclinical testing.

Catalytic Methods: The development of catalytic methods for the direct C-H amidation of a suitable precursor could offer a more atom-economical and environmentally friendly synthetic route.

| Starting Material | Reagent | Potential Method |

| 5-bromo-2-fluoro-3-methoxybenzoic acid | Cyclopropylamine | Amide coupling (e.g., using HATU, EDC/HOBt) |

| Substituted Benzoyl Halide | Cyclopropylamine | Schotten-Baumann reaction |

| Substituted Benzene (B151609) | Cyclopropylamine | Catalytic C-H amidation |

Deeper Mechanistic Insights into Biological Interactions

The biological activity of benzamide (B126) derivatives is diverse and dependent on the nature and position of substituents on the benzoyl and amine moieties. The combination of a bromine atom, a fluorine atom, a methoxy (B1213986) group, and an N-cyclopropyl group in this compound suggests several potential biological targets.

Future research to elucidate its mechanism of action could involve:

Computational Docking Studies: In silico modeling can predict the binding affinity of the compound to a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and G-protein coupled receptors (GPCRs). This can help to prioritize experimental validation.

Phenotypic Screening: Testing the compound in a variety of cell-based assays can identify its effects on cellular processes such as proliferation, apoptosis, and differentiation, providing clues to its mechanism of action.

Target Deconvolution: For compounds that show interesting phenotypic effects, advanced techniques like chemical proteomics and thermal proteome profiling can be used to identify the specific protein targets with which the compound interacts.

Rational Design of Next-Generation Benzamide Derivatives

Once the biological targets and structure-activity relationships (SAR) of this compound are better understood, this information can be used to design and synthesize next-generation derivatives with improved properties.

Key areas for rational design include:

Modulation of Physicochemical Properties: Modifications to the core structure can be made to optimize properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

Enhancing Potency and Selectivity: By understanding the key interactions between the compound and its target, modifications can be designed to increase binding affinity and selectivity, thereby reducing off-target effects.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties. For example, the methoxy group could be replaced with other small electron-donating groups to probe the electronic requirements for activity.

Exploration of New Pre-clinical Research Avenues

The structural motifs present in this compound suggest several potential therapeutic areas for preclinical investigation. Benzamide derivatives have shown promise in a variety of diseases.

Potential preclinical research avenues include:

Oncology: Many benzamide derivatives exhibit anticancer properties. This compound could be evaluated for its ability to inhibit the growth of various cancer cell lines and in animal models of cancer.

Infectious Diseases: The presence of halogen atoms is often associated with antimicrobial activity. The compound could be screened against a panel of bacterial and fungal pathogens.

Metabolic Diseases: Some benzamide derivatives are known to modulate metabolic pathways. For instance, they have been investigated as glucokinase activators for the treatment of diabetes. The potential of this compound in metabolic disease models could be explored.

Neuroscience: The N-cyclopropyl moiety is present in some centrally active compounds. Therefore, its potential to modulate neurological targets and its efficacy in models of neurological disorders could be investigated.

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. Integrating this compound and its future derivatives into HTS campaigns will be crucial for discovering new biological activities.

This integration can be achieved by:

Inclusion in Diversity-Oriented Libraries: The compound can be included in large, diverse chemical libraries to be screened against a wide array of targets.

Focused Library Design: Based on computational predictions or preliminary screening hits, focused libraries of related benzamide derivatives can be synthesized and screened to quickly establish structure-activity relationships.

High-Content Screening: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of the compound's biological effects and helping to identify its mechanism of action.

Development of Research Tools and Probes

Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of chemical probes to study biological systems.

This can be accomplished by:

Affinity-Based Probes: The molecule can be modified with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorophore) to create an affinity-based probe. Such probes can be used to covalently label and identify the protein targets of the compound.

Photoaffinity Labeling: The introduction of a photo-reactive group would allow for the light-induced covalent attachment of the probe to its target, enabling the identification of binding partners in a cellular context.

Fluorescent Probes: The development of fluorescently labeled versions of the compound could be used to visualize its subcellular localization and track its interactions with target proteins in living cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can involve sequential functionalization of the benzene core. For bromo-fluoro-methoxybenzamide derivatives, common approaches include:

- Suzuki-Miyaura coupling for aryl-bromo substitution (if applicable to the target structure) .

- Amide bond formation between cyclopropylamine and a pre-functionalized benzoic acid derivative (e.g., using EDCI/HOBt coupling agents).

- Microwave-assisted synthesis (as demonstrated in analogous bromobenzamide derivatives) to reduce reaction time and improve regioselectivity .

- Critical Parameters : Temperature control (e.g., avoiding decomposition of fluorine substituents), solvent polarity (e.g., DMF for amidation), and catalyst choice (e.g., palladium for cross-couplings) must be optimized.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Workflow :

- HPLC/LC-MS to assess purity (>95% by area normalization) .

- NMR Spectroscopy :

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C3 vs. C4 via coupling patterns).

- 19F NMR to confirm fluorine environment and rule out side reactions .

- Elemental Analysis (CHNS) to validate empirical formula, especially given the bromine and fluorine content .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or THF for organic reactions. Limited solubility in water due to hydrophobic cyclopropyl and methoxy groups .

- Stability :

- Light Sensitivity : Store at 0–6°C in amber vials to prevent photodegradation of bromine and fluorine substituents .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., methoxy group stability above 150°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology :

- DFT Calculations : Evaluate the C-Br bond dissociation energy to predict suitability for Buchwald-Hartwig or Ullmann couplings .

- Retrosynthetic AI Tools : Platforms like PubChem’s AI-driven synthesis planner can propose feasible routes using analogous brominated benzamides .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Troubleshooting :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers in the amide bond) causing signal splitting .

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially near electronegative groups (Br, F) .

Q. How do steric and electronic effects of the cyclopropyl group influence biological activity or intermolecular interactions?

- Structure-Activity Relationship (SAR) :

- Steric Effects : Compare with N-methyl or N-ethyl analogs to assess bulk tolerance in enzyme binding pockets .

- Electronic Effects : Cyclopropyl’s electron-withdrawing nature may enhance amide resonance, affecting hydrogen-bonding capacity .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes when modifying the cyclopropyl moiety .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for fluorine and methoxy groups?

- Process Chemistry Considerations :

- Flow Reactors : Improve heat transfer for exothermic steps (e.g., bromination) and reduce side-product formation .

- Catalyst Recycling : Use immobilized palladium catalysts to minimize metal contamination in large-scale cross-couplings .

- Case Study : In 5-bromo-2-methoxyphenylboronic acid synthesis, batch-to-batch variability in methoxy positioning was mitigated by optimizing pH during boronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.